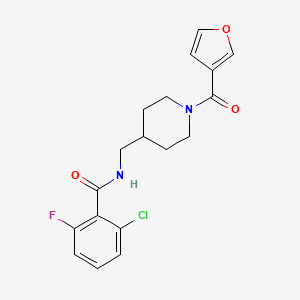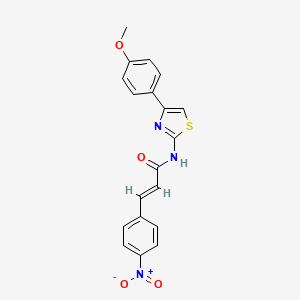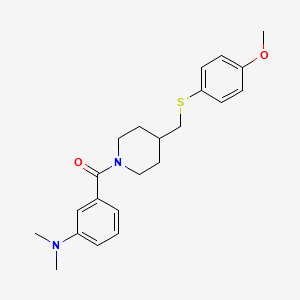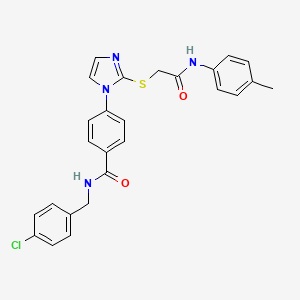![molecular formula C8H15NO2 B2854480 N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 51004-22-9](/img/structure/B2854480.png)
N-[(1-hydroxycyclopentyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound with the CAS Number: 51004-22-9 . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 157.21 .科学的研究の応用
N-[(1-hydroxycyclopentyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising applications of this compound is in the treatment of chronic pain. This compound has been shown to activate the CB1 receptor, which is involved in the modulation of pain sensation. Studies have demonstrated that this compound is effective in reducing pain in animal models of neuropathic pain and inflammatory pain.
Another potential application of this compound is in the treatment of obesity and metabolic disorders. This compound has been shown to activate the CB1 receptor, which is involved in the regulation of appetite and metabolism. Studies have demonstrated that this compound can reduce food intake and body weight in animal models of obesity.
作用機序
N-[(1-hydroxycyclopentyl)methyl]acetamide exerts its pharmacological effects by activating the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and peripheral tissues. The activation of the CB1 receptor by this compound leads to the modulation of various physiological processes, including pain sensation, appetite regulation, and mood modulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can activate the CB1 receptor and induce the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-[(1-hydroxycyclopentyl)methyl]acetamide in lab experiments is its high potency and selectivity for the CB1 receptor. This compound has been shown to have a higher affinity for the CB1 receptor than anandamide, which makes it a useful tool for studying the pharmacology of the CB1 receptor.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have demonstrated that this compound can induce liver toxicity in animal models, which limits its use in preclinical studies.
将来の方向性
There are several future directions for the research on N-[(1-hydroxycyclopentyl)methyl]acetamide. One of the areas of interest is the development of this compound analogs that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases and conditions, including chronic pain, obesity, and metabolic disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to activate the CB1 receptor and modulate various physiological processes, including pain sensation, appetite regulation, and mood modulation. While this compound has several advantages for lab experiments, its potential toxicity limits its use in preclinical studies. There are several future directions for the research on this compound, including the development of this compound analogs and investigation of its potential therapeutic applications.
合成法
The synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide involves the reaction of anandamide with cyclopentylmagnesium bromide in the presence of copper(II) chloride. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been successfully used to produce this compound in high yields and purity.
Safety and Hazards
特性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWACAPYZGELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)


![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)


![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)


![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one](/img/structure/B2854417.png)
![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)

